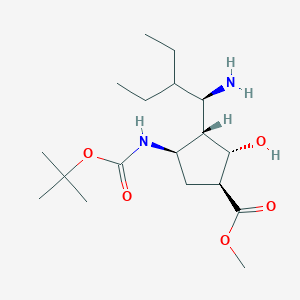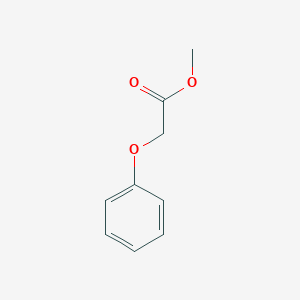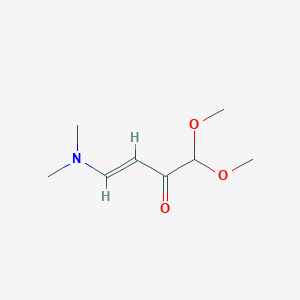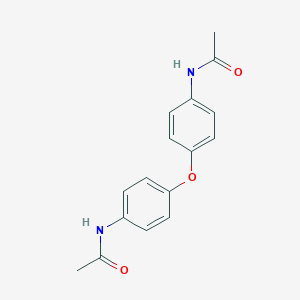
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, also known as 5-chloro-3-hydroxy-6-methylhexanoic acid tert-butyl ester, is a versatile organic compound that has a wide range of applications in the scientific research field. It is a colorless solid that is soluble in organic solvents and is used as a reagent in the synthesis of various compounds. This compound is also used in the production of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
- The tert-butyl group, characterized by its bulky and sterically hindered nature, plays a crucial role in chemical reactions. Researchers have exploited this simple hydrocarbon moiety in various synthetic transformations, such as protecting functional groups during complex syntheses or enhancing regioselectivity in reactions. Its steric effects can influence reaction pathways and product distributions .
- Although not directly related to our compound, tert-butanesulfinamide (a derivative of tert-butyl) has gained attention in asymmetric synthesis. Researchers use it to mediate the construction of N-heterocycles with high enantioselectivity. This field has seen significant advancements from 2010 to 2020 .
Chemical Transformations
Asymmetric Synthesis via tert-Butanesulfinamide
properties
IUPAC Name |
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRFCPQXWBDLRG-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC(=O)C[C@@H](CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427414 |
Source


|
| Record name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |
CAS RN |
154026-92-3 |
Source


|
| Record name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate in pharmaceutical chemistry?
A: tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate serves as a crucial chiral building block in synthesizing statins, a class of drugs that lower cholesterol levels. [, , ] These drugs play a critical role in managing cardiovascular health by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis.
Q2: What are the common synthetic routes for producing tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate?
A: There are two primary methods: * Chemical synthesis: The Blaise reaction, employing in situ zinc activation with catalytic organic acids, offers an efficient pathway to synthesize this compound. []* Biocatalytic reduction: Enzymes like alcohol dehydrogenase from Lactobacillus brevis (recLBADH) can selectively reduce tert-butyl 6-chloro-3,5-dioxohexanoate to yield the (S)-enantiomer. [] This enzymatic approach offers high stereoselectivity, a significant advantage in chiral molecule synthesis.
Q3: How does the stereochemistry of tert-butyl 6-chloro-3,5-dihydroxyhexanoate impact its application?
A: The stereochemistry is crucial as different stereoisomers exhibit varying biological activities. For instance, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is a key intermediate in synthesizing rosuvastatin, a specific type of statin. [, ] Achieving high stereoselectivity during synthesis is therefore critical.
Q4: What are the advantages of using biocatalysts like carbonyl reductase in producing tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate?
A: Biocatalytic routes, often employing engineered enzymes, offer several advantages:* High enantioselectivity: They enable the selective production of the desired (3R,5S)-enantiomer with high purity. [, ]* Mild reaction conditions: Enzymatic reactions typically proceed under milder conditions compared to chemical synthesis, reducing the formation of unwanted byproducts. [, ]* Environmental friendliness: Biocatalysts are biodegradable and operate in aqueous environments, contributing to a greener process. []
Q5: Have there been attempts to enhance the efficiency of biocatalytic production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate?
A: Yes, researchers have explored directed evolution techniques to improve the activity of carbonyl reductase enzymes. For example, introducing specific mutations, like Ile144Lys in Rhodosporidium toruloides carbonyl reductase, led to a significant increase in both activity and catalytic efficiency (kcat/Km). [] This highlights the potential for protein engineering to optimize biocatalytic processes for industrial-scale production.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

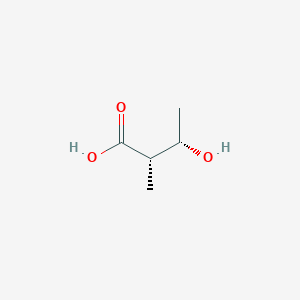
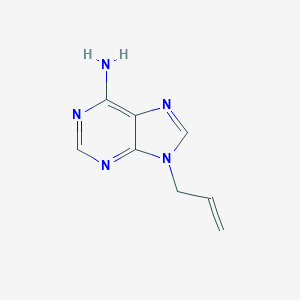
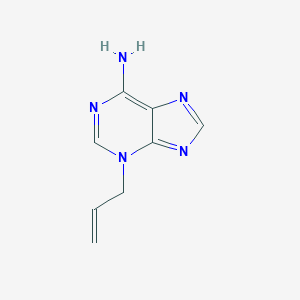

![(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B41463.png)

